1-[(Furan-2-ylmethyl)amino]propan-2-ol
Description
1-[(Furan-2-ylmethyl)amino]propan-2-ol is a secondary alcohol derivative featuring a furan-2-ylmethylamine substituent. For example, ethyl 2-((furan-2-ylmethyl)amino)acetate (a precursor to related compounds) has been synthesized via reactions involving furan-2-ylmethylamine derivatives, indicating feasible synthetic routes for the target compound .
Properties
IUPAC Name |
1-(furan-2-ylmethylamino)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-7(10)5-9-6-8-3-2-4-11-8/h2-4,7,9-10H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRWCKYQKDQMAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC=CO1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[(Furan-2-ylmethyl)amino]propan-2-ol can be synthesized through several methods. One common approach involves the reaction of furan-2-carbaldehyde with 2-amino-1-propanol under reductive amination conditions. The reaction typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as biocatalysis, can be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-[(Furan-2-ylmethyl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Formation of 1-[(Furan-2-ylmethyl)amino]propan-2-one.
Reduction: Formation of 1-[(Tetrahydrofuran-2-ylmethyl)amino]propan-2-ol.
Substitution: Formation of halogenated derivatives such as 1-[(Furan-2-ylmethyl)amino]-2-chloropropane.
Scientific Research Applications
1-[(Furan-2-ylmethyl)amino]propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Furan-2-ylmethyl)amino]propan-2-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The furan ring and amino alcohol moiety contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Propan-2-ol Derivatives
Key Observations :
Substituent-Driven Bioactivity: The indole- and methoxyphenoxy-substituted propan-2-ol derivatives () exhibit antiarrhythmic and adrenoceptor-binding properties, suggesting that electron-rich aromatic groups enhance receptor interaction .
Pharmaceutical Relevance: Compounds like (2RS)-1-[(1-methylethyl)amino]-3-phenoxypropan-2-ol are critical impurities in β-blocker synthesis (e.g., nadolol), highlighting the importance of stereochemical control in propan-2-ol derivatives . The furan-containing analog may require stringent purification to avoid similar impurity challenges.
Safety Profiles :
- Ether-linked propan-2-ol derivatives (e.g., 1-((1-((1-methoxypropan-2-yl)oxy)propan-2-yl)oxy)propan-2-ol) exhibit acute toxicity (Category 4) and irritancy, emphasizing the need for careful handling in laboratory settings . The absence of such data for the furan-containing compound underscores a gap in hazard characterization.
Biological Activity
1-[(Furan-2-ylmethyl)amino]propan-2-ol, a compound characterized by its unique furan moiety, has attracted considerable attention in the fields of pharmacology and medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cellular effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a furan ring attached to a propan-2-amine backbone. The presence of the furan ring enhances its biological properties, allowing for various interactions with biomolecules.
This compound exhibits multiple mechanisms of action:
1. Interaction with Enzymes:
- The compound has been shown to interact with monoamine oxidase (MAO) enzymes, which are crucial for neurotransmitter metabolism. Inhibition of these enzymes can lead to elevated levels of neurotransmitters such as serotonin and dopamine, potentially improving mood and cognitive functions .
2. Induction of Apoptosis:
- It has demonstrated the ability to induce apoptosis in cancer cell lines, such as HL-60 cells, through mechanisms involving DNA fragmentation . This suggests potential utility as an anticancer agent.
3. Antimicrobial Activity:
- Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties against various bacterial strains . This broadens its potential applications in treating infections.
Cellular Effects
The biological activity of this compound extends to several cellular processes:
1. Cell Proliferation:
- The compound influences cell signaling pathways and gene expression, affecting the proliferation of specific cell types .
2. Reactive Oxygen Species Generation:
- The furan ring can participate in redox reactions, generating reactive oxygen species that may induce cellular damage, contributing to its anticancer effects .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
| Study | Findings |
|---|---|
| Biochemical Analysis | Interaction with MAO enzymes leading to increased neurotransmitter levels . |
| Cancer Research | Induction of apoptosis in HL-60 cells through DNA fragmentation . |
| Antimicrobial Studies | Effective against various bacterial strains; further research needed for clinical applications . |
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Furfurylamine | Furan derivative with an amino group | Antimicrobial activity |
| Furan-based amines | Furan ring + amine group | Diverse pharmacological effects |
| Indole derivatives | Indole core + various substituents | Neurotransmitter precursors |
The unique structural arrangement of this compound allows for distinct interactions within biological systems that may not be replicated by other compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
